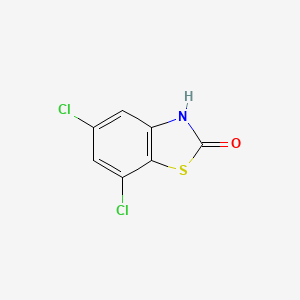

5,7-Dichloro-2(3H)-benzothiazolone

Descripción

Historical Trajectories and Academic Significance of Benzothiazolone Systems in Heterocyclic Chemistry

The study of benzothiazole (B30560) derivatives has a rich history, with the core structure being recognized for its presence in various natural and synthetic compounds. google.com Academically, these systems are significant due to their diverse reactivity and the broad spectrum of biological activities their derivatives exhibit. nih.govthieme-connect.descielo.br The benzothiazole nucleus is a key component in many pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. nih.govthieme-connect.de This has spurred extensive research into the synthesis and functionalization of the benzothiazolone scaffold. scielo.br

Current Research Landscape and Knowledge Gaps Pertaining to 5,7-Dichloro-2(3H)-benzothiazolone

While the broader class of benzothiazolones is well-documented, the specific compound this compound remains a subject with considerable knowledge gaps in publicly accessible scientific literature. A methylated analog, 5,7-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-one, has been cataloged with the CAS number 86405-98-3, confirming the existence of this substitution pattern. epa.gov However, detailed experimental studies, including comprehensive physicochemical characterization and extensive biological evaluation of the parent compound, are not widely reported. This scarcity of specific data highlights an area ripe for further academic exploration.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough investigation of this compound is multifold. Given the established biological significance of the benzothiazolone scaffold and the impactful role of chlorination in drug design, this compound represents a logical target for synthesis and screening. A comprehensive study would not only fill the existing knowledge gaps but also potentially unveil novel chemical properties and biological activities. Such research would contribute valuable data to the field of heterocyclic chemistry and could provide a new lead structure for the development of therapeutic agents.

Detailed Physicochemical Characterization

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NOS |

| Molecular Weight | 220.08 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. |

| pKa | Not available |

Synthesis and Derivatization

Established and Hypothesized Synthetic Routes

The synthesis of this compound is not explicitly detailed in published literature. However, a plausible synthetic route can be hypothesized based on established methods for preparing benzothiazolones. thieme-connect.de The most common approach involves the cyclization of a corresponding 2-aminothiophenol (B119425) derivative. In this case, the key starting material would be 2-amino-3,5-dichlorobenzenethiol. This precursor could then be treated with phosgene (B1210022) or a phosgene equivalent to form the cyclic carbamate, yielding the final product.

An alternative approach could involve the direct chlorination of 2(3H)-benzothiazolone. However, this method may lead to a mixture of chlorinated isomers, requiring subsequent separation and purification.

Potential for Derivatization

The this compound core offers several sites for derivatization, which could be exploited to create a library of related compounds for further study. The nitrogen atom of the thiazolone ring is a primary site for alkylation or acylation, as demonstrated by the existence of the N-methylated analog. epa.gov Additionally, the aromatic ring, although deactivated by the chlorine atoms, could potentially undergo further substitution under specific conditions.

Advanced Spectroscopic and Crystallographic Analysis

Detailed spectroscopic and crystallographic data for this compound are not currently available in public databases.

Anticipated Spectroscopic Signatures

Based on the structure, the following spectroscopic characteristics would be expected:

¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the protons at the 4- and 6-positions. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, with the carbonyl carbon appearing at a characteristic downfield shift.

IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1720 cm⁻¹, and a band for the N-H stretch.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Crystallographic Analysis and Molecular Geometry

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure and detailed information about its molecular geometry, including bond lengths, bond angles, and the planarity of the bicyclic system. Such an analysis would be invaluable for understanding the steric and electronic effects of the two chlorine substituents on the benzothiazolone core. While no such study has been published, related benzothiazole structures have been characterized by X-ray crystallography. elsevierpure.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dichloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNPTHCODOLAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646585 | |

| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-80-3 | |

| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5,7 Dichloro 2 3h Benzothiazolone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5,7-dichloro-2(3H)-benzothiazolone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the ¹H NMR spectrum of a related compound, 2-phenylbenzothiazole, the aromatic protons appear in the region of δ 7.37-8.10 ppm. rsc.org For this compound, the spectrum is expected to be simpler due to the substitution pattern on the benzene (B151609) ring. The protons at positions 4 and 6 would likely appear as distinct signals, with their chemical shifts influenced by the adjacent chlorine atoms and the thiazole (B1198619) ring. The N-H proton of the thiazolone ring would typically appear as a broad singlet at a downfield chemical shift.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the benzothiazole (B30560) ring system are influenced by the presence of heteroatoms (nitrogen and sulfur) and the chlorine substituents. mdpi.com The carbonyl carbon (C=O) of the thiazolone ring is expected to appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons bearing the chlorine atoms (C5 and C7) will also have characteristic chemical shifts. The remaining aromatic carbons (C4, C6, C3a, and C7a) will have signals in the aromatic region, with their precise locations determined by the electronic effects of the substituents.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (C=O) | 160 - 180 |

| C4 | 110 - 140 |

| C5 | 120 - 140 (deshielded by Cl) |

| C6 | 110 - 140 |

| C7 | 120 - 140 (deshielded by Cl) |

| C3a | 130 - 150 |

| C7a | 130 - 150 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, if any are present. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, the signal for the proton at C4 would show a correlation to the signal for the C4 carbon. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. jyoungpharm.org For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated mass for the proposed molecular formula, C₇H₃Cl₂NOS. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3100 - 3300 |

| C=O (Amide I) | Stretching | 1650 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl group of the thiazolone ring. researchgate.net The N-H stretching vibration would appear as a broader band in the region of 3100-3300 cm⁻¹. The various C=C and C-N stretching vibrations of the benzothiazole ring system would appear in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. nih.gov The resulting crystal structure would confirm the planarity of the benzothiazole ring system and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within molecules. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the chromophores present in the molecule and the nature of its electronic structure.

In the study of benzothiazole and its derivatives, UV-Vis spectroscopy is instrumental in characterizing the π-electron system and the influence of various substituents on the electronic properties of the molecule. The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions, primarily π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms in the benzothiazole ring, to a π* antibonding orbital.

Computational studies on related molecules, such as 2-mercaptobenzothiazole (B37678), have been employed to predict and interpret their electronic absorption spectra. These theoretical analyses help to assign the observed absorption bands to specific electronic transitions and to understand how factors like pH and solvent can influence the spectral properties. For instance, theoretical calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which is related to the energy of the lowest-energy electronic transition.

The introduction of substituents onto the benzothiazole ring, such as the two chlorine atoms in this compound, is expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands. These effects are due to the electronic influence of the substituents on the π-electron system of the molecule.

To provide a comprehensive analysis of the electronic transitions of this compound, experimental determination of its UV-Vis spectrum is essential. Such data would allow for the creation of a detailed data table summarizing its specific spectral properties.

Exploration of Bioactivity Modulations and Underlying Mechanisms of 5,7 Dichloro 2 3h Benzothiazolone Derivatives Excluding Clinical Human Trials

In Vitro Antimicrobial Research Pathways for Benzothiazolone Derivatives

Antibacterial Activity Spectrum and Mechanistic Insights

Derivatives of the benzothiazole (B30560) nucleus have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgpharmacophorejournal.com Structure-activity relationship (SAR) studies have been crucial in identifying the chemical modifications that enhance this activity. For instance, substitutions at the 2 and 6 positions of the benzothiazole ring are considered critical for antibacterial efficacy. rsc.org

One study synthesized a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides. Among these, the compound A07, which features chloro and methoxy (B1213986) groups on the aryl ring, showed significant broad-spectrum antibacterial activity. rsc.org It was particularly potent against S. aureus, E. coli, S. typhi, and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml. rsc.org The enhanced activity of A07 is attributed to its optimal lipophilicity, which facilitates its passage through bacterial cell membranes. rsc.org Time-kill assays revealed that these compounds are capable of inhibiting bacterial growth within hours of interaction. rsc.org

Another research avenue has focused on benzothiazole derivatives as inhibitors of the Gac/Rsm two-component system in Pseudomonas aeruginosa, a mechanism that can disrupt bacterial biofilm formation. nih.gov A novel benzothiazole derivative, SN12, was identified as a potent biofilm inhibitor at nanomolar concentrations. nih.gov This compound was found to enhance the antibacterial effects of conventional antibiotics like tobramycin, vancomycin, and ciprofloxacin, suggesting its potential as an antibacterial synergist. nih.gov The mechanism involves the inhibition of the GacS/GacA phosphorylation, a key step in the Gac/Rsm signaling pathway. nih.gov

Further studies have explored benzothiazole derivatives containing an azomethine linkage. pharmacophorejournal.com Compounds with a 4-dimethylamino or 4-amino group on the aromatic ring of the azomethine linkage displayed notable antimicrobial activity. pharmacophorejournal.com It was observed that para-substitution on the benzylidene ring generally leads to increased activity compared to ortho-substitution. pharmacophorejournal.com

The following table summarizes the antibacterial activity of selected benzothiazole derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Source(s) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus, E. coli, S. typhi, K. pneumoniae | MIC: 3.91–62.5 µg/ml | rsc.org |

| SN12 | Pseudomonas aeruginosa | Biofilm inhibition at nanomolar concentrations | nih.gov |

| Azomethine derivative with 4-dimethylamino group (5j) | Gram-positive and Gram-negative bacteria | Pronounced activity against Gram-positive bacteria | pharmacophorejournal.com |

| Azomethine derivative with 4-amino group (5i) | Gram-positive and Gram-negative bacteria | Pronounced activity against Gram-positive bacteria | pharmacophorejournal.com |

Antifungal Activity Spectrum and Mechanistic Insights

Benzothiazole derivatives have also been investigated for their antifungal properties. One of the key mechanisms of action is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. rsc.org A series of benzothiazole derivatives were designed by modifying the scaffold of FTR1335, a known NMT inhibitor. rsc.org This led to the development of compounds with an expanded antifungal spectrum. rsc.org Notably, compound 6m from this series demonstrated potent activity against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity surpassing that of the standard drug fluconazole. rsc.org This compound also showed in vivo efficacy in a Caenorhabditis elegans-Candida albicans infection model. rsc.org

Other studies have focused on the synthesis of benzoxazole (B165842) and benzothiazole derivatives and their evaluation against various phytopathogenic fungi. mdpi.com Compounds with an unsubstituted phenyl ring or a fluorine group exhibited a broad spectrum of activity against fungi such as F. solani, A. solani, and C. gloeosporioides. mdpi.com

Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has also shown promising antifungal activity. nih.gov These compounds, which share a structural resemblance to known antifungal agents like miconazole, were effective against Candida albicans. nih.gov

The antifungal activity of selected benzothiazole and related derivatives is presented in the table below:

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Source(s) |

| Benzothiazole derivative 6m | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole | rsc.org |

| Benzoxazole derivative 5a (unsubstituted phenyl) | Eight species of plant pathogens | IC50: 12.27–65.25 μg/mL | mdpi.com |

| Benzoxazole derivative 5b (fluorine group) | F. solani, A. solani, C. gloeosporioides, M. oryzae, B. cinerea | IC50: 15.98–32.78 μg/mL | mdpi.com |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P2B | Candida albicans | Good antifungal activity | nih.gov |

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of benzothiazole derivatives, primarily through their ability to scavenge free radicals. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly used to evaluate this activity. nih.gov

One study synthesized a series of benzothiazole derivatives and assessed their antioxidant profiles. nih.gov The results indicated that the antioxidant activity is influenced by the substituents on the benzothiazole ring. ijprajournal.com For instance, compounds with electron-donating groups like a hydroxyl (-OH) group showed improved hydroxyl radical scavenging activity, while those with electron-withdrawing groups like nitro (-NO2) had diminished activity. ijprajournal.com The unsubstituted compound in one series demonstrated better antioxidant action compared to its substituted counterparts. ijprajournal.com

Another investigation focused on benzothiazole-isothiourea derivatives. researchgate.net The compound (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (compound 1) exhibited significant free radical scavenging activity in both the DPPH assay and the Fenton reaction. researchgate.net Ex vivo studies using a model of acetaminophen-induced hepatotoxicity showed that this compound could increase the levels of reduced glutathione (B108866) and decrease malondialdehyde levels, further confirming its antioxidant properties. researchgate.net

The table below summarizes the antioxidant activity of specific benzothiazole derivatives:

| Compound/Derivative | Assay | Finding | Source(s) |

| Unsubstituted benzothiazole derivative (7a) | DPPH and Hydroxyl Radical Scavenging | Better antioxidant action compared to substituted derivatives | ijprajournal.com |

| Benzothiazole with -OH group | Hydroxyl Radical Scavenging | Improved activity | ijprajournal.com |

| (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (compound 1) | DPPH and Fenton Reaction | High scavenging activity | researchgate.net |

| Benzothiazole derivative 10a | DPPH and FRAP | Good antioxidant activity | nih.gov |

Antiparasitic Activity Research and Target Interactions (e.g., Anthelmintic Activity)

The antiparasitic potential of benzothiazole derivatives has been explored, particularly their anthelmintic activity. Research has involved the synthesis of novel isothiocyanatobenzoxazoles and benzothiazoles and their evaluation in mice infected with nematodes (Nematospiroides dubius) and tapeworms (Hymenolepis nana). nih.gov

In these studies, certain derivatives showed significant nematocidal and taeniacidal activity. nih.gov Specifically, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole (21) demonstrated 10% taeniacidal activity at a 0.2% concentration in the diet. nih.gov For both the benzoxazole and benzothiazole series, the 3-pyridinyl derivatives were found to be crucial for maximum activity. nih.gov Two derivatives, 5 and 21, also exhibited good nematocidal activity in sheep. nih.gov

The following table highlights the anthelmintic activity of a key benzothiazole derivative:

| Compound/Derivative | Parasite(s) | Activity | Source(s) |

| 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole (21) | Hymenolepis nana (tapeworm) | 10% taeniacidal activity at 0.2% in diet | nih.gov |

| Derivative 21 | Nematodes in sheep | Good nematocidal activity | nih.gov |

Enzyme Inhibition Studies (e.g., Urease) and Binding Mode Analysis

Benzothiazole derivatives have emerged as potent inhibitors of various enzymes, with urease being a significant target. Urease is an enzyme that plays a role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of urease is a promising strategy for the treatment of such infections. nih.gov

A study reported the synthesis of a novel series of benzothiazole derivatives and their in vitro urease inhibition activity. nih.gov All the synthesized compounds displayed excellent urease inhibitory potential, with IC50 values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM, which is significantly better than the standard inhibitor acetohydroxamic acid (IC50 = 320.70 ± 4.24 µM). nih.gov

Molecular docking studies were conducted to understand the binding interactions of these compounds with the urease enzyme. nih.gov These computational analyses help in elucidating the structure-activity relationship and confirming the binding modes of the inhibitors within the active site of the enzyme. nih.gov

The table below presents the urease inhibition data for a series of benzothiazole derivatives:

| Compound Series | Enzyme | Inhibitory Activity (IC50) | Standard | Source(s) |

| 2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one and 2-(benzothiazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime | Urease | 16.16 ± 0.54 to 105.32 ± 2.10 µM | Acetohydroxamic acid (IC50 = 320.70 ± 4.24 µM) | nih.gov |

In Vitro Anticancer and Antiproliferative Activity Research and Target Prediction

The antiproliferative effects of benzothiazole derivatives against various cancer cell lines have been a major focus of research. These compounds have shown promise as potential anticancer agents.

A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. us.esnih.gov The compounds induced a significant reduction in cell viability at low micromolar concentrations. us.esnih.gov Derivative 4l, in particular, showed a greater antiproliferative effect and a higher selectivity index against cancer cells. us.esnih.gov Target prediction analysis for this compound identified cannabinoid receptors and sentrin-specific proteases as potential targets contributing to its anticancer activity. us.esnih.gov

Another study investigated the antiproliferative activity of benzothiazole derivatives on melanoma tumor cells. nih.gov Compound 9a was found to be effective on SK-Mel 5 melanoma cells, highlighting its potential as a skin protective agent. nih.gov

The development of 2-phenylbenzothiazoles has also yielded potent cytotoxic compounds. nih.gov Chemical modification of the lead compound DF203 led to the development of the clinical candidate prodrug Phortress. nih.gov

The following table summarizes the anticancer activity of selected benzothiazole derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Activity/Target | Source(s) |

| Phenylacetamide derivative 4l | Paraganglioma and Pancreatic cancer cells | Marked viability reduction at low micromolar concentrations; Putative targets: cannabinoid receptors, sentrin-specific proteases | us.esnih.gov |

| Benzothiazole derivative 9a | SK-Mel 5 (Melanoma) | Effective growth inhibition | nih.gov |

| DF203 (2-phenylbenzothiazole) | Various cancer cell lines | Highly potent cytotoxic compound | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of the 5,7-dichloro-2(3H)-benzothiazolone scaffold, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity towards various biological targets.

One area of focus has been the development of sigma (σ) receptor ligands based on the benzo[d]thiazol-2(3H)-one framework. nih.govnih.gov These receptors are implicated in a range of neurological disorders and cancer. nih.gov Research involving a library of benzo[d]thiazol-2(3H)-one analogues has elucidated the importance of several structural elements. The studies involved modifications to the linker length connecting the benzothiazolone core to a cycloalkylamine ring, substitutions on the aryl ring, and alterations in the size of the alkylamine ring. nih.gov

Key findings from these SAR studies indicate that:

Linker Length and Aryl Substitution: These factors are critical in determining the ligand's selectivity for σ-1 versus σ-2 receptor subtypes. nih.gov

Alkylamine Ring Size: The size of the cycloalkylamine ring significantly influences the binding affinity for the sigma receptors. nih.gov

Cationic Center: For a series of benzothiazole-based inhibitors of the Hsp90 C-terminal domain, a cationic center at position 2 of the benzothiazole ring was found to be essential for activity. The distance of this cationic center from an aromatic ring at position 6 was also shown to be very important. mdpi.com

For instance, a specific derivative, compound 8a (structure not fully detailed in the provided context), demonstrated a high affinity for σ-1 receptors (Kᵢ = 4.5 nM) and a 483-fold selectivity over σ-2 receptors. nih.govnih.gov This highlights how targeted modifications can lead to highly potent and selective compounds.

In the context of antibacterial agents, SAR studies on benzothiazole derivatives have also yielded significant insights. For a series of N-(5-pyrimidin-5-yl-7-pyridin-2-yl-BT-2-yl)-N′-(ethyl)ureas, alcohol-containing compounds showed potent antibacterial activity compared to their carboxylic acid counterparts. mdpi.comnih.gov This suggests that modifying the physicochemical properties, such as by replacing a carboxyl group with a bioisosteric group, can improve biological activity. acs.org

Furthermore, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), substitutions on a benzothiazole-phenyl core were explored. A 2-chloro analog was identified as the most potent dual inhibitor, indicating that halogen substitutions on the benzothiazole ring system can significantly enhance bioactivity. escholarship.org

The table below summarizes some key structural modifications and their observed effects on the bioactivity of benzothiazolone and benzothiazole derivatives, based on various studies.

Table 1: Structure-Activity Relationship Highlights for Benzothiazole Derivatives

| Scaffold/Series | Structural Modification | Observed Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| Benzo[d]thiazol-2(3H)-one | Altered linker length and aryl substitution | Important for subtype selectivity | Sigma (σ) Receptors | nih.gov |

| Benzo[d]thiazol-2(3H)-one | Varied alkylamine ring size | Important for receptor affinity | Sigma (σ) Receptors | nih.gov |

| Benzothiazole-based | Presence of a cationic center at position 2 | Obligatory for activity | Hsp90 C-Terminal Domain | mdpi.com |

| Benzothiazole-phenyl | 2-chloro substitution | Potent dual inhibition | sEH and FAAH Enzymes | escholarship.org |

| N-ethyl-ureas | Alcohol-containing vs. carboxylic acids | Alcohol-containing compounds showed more potent activity | Antibacterial | mdpi.comnih.gov |

These examples underscore the power of SAR studies to systematically refine the structure of this compound derivatives to optimize their interaction with biological targets and enhance their therapeutic potential.

Investigation of Specific Biological Targets and Ligand-Target Interactions (in vitro and in silico)

Identifying the specific molecular targets of this compound and its derivatives is fundamental to understanding their mechanisms of action. A combination of in vitro biochemical assays and in silico computational modeling has been employed to uncover and characterize these interactions at a molecular level.

In Vitro Target Identification and Validation:

In vitro studies have successfully identified several enzymes and receptors as targets for benzothiazole derivatives. For example, derivatives of the benzo[d]thiazol-2(3H)-one scaffold have been shown to bind with high affinity to sigma (σ) receptors . nih.govnih.gov Binding assays using rat liver membranes and radiolabeled ligands like ³H-pentazocine (for σ-1) and [³H]DTG (for σ-2) have quantified the binding affinities (Kᵢ values) of these compounds, confirming direct interaction. nih.gov

In the realm of anticancer research, benzothiazole derivatives have been investigated as inhibitors of Heat shock protein 90 (Hsp90) , a chaperone protein crucial for the stability of many cancer-related proteins. mdpi.com Antiproliferative assays in breast cancer cell lines (MCF-7) have demonstrated the ability of these compounds to inhibit cancer cell growth, with subsequent Western blot analysis confirming the degradation of Hsp90 client proteins, which is a hallmark of Hsp90 inhibition. mdpi.comnih.gov Further studies have shown that certain derivatives can inhibit both the AKT and ERK signaling pathways , which are critical for tumor cell survival and proliferation. nih.gov

Benzothiazole compounds have also been identified as inhibitors of bacterial enzymes essential for survival. These include enzymes involved in DNA replication, such as DNA gyrase , and those critical for cell wall synthesis. acs.orgresearchgate.net The antibacterial activity is often determined through minimum inhibitory concentration (MIC) assays against various bacterial strains. nih.gov

In Silico Docking and Molecular Dynamics Simulations:

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to visualize and analyze ligand-target interactions at the atomic level. These computational approaches predict the binding poses of ligands within the active site of a target protein and estimate the binding affinity.

For benzothiazole derivatives targeting bacterial DNA gyrase B (GyrB) , co-crystal structures and molecular docking have revealed that the inhibitors bind to the ATP-binding site of the enzyme. acs.org Similarly, for derivatives designed as anticonvulsant agents, docking studies with the GABA-aminotransferase (GABA-AT) enzyme (PDB ID: 1OHV) have been performed. wjarr.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. For instance, docking studies have shown hydrogen bond interactions with amino acids like N-Glu109 and N-Asn110 in the GABA-AT active site. wjarr.com

Molecular docking has also been used to study the interactions of benzothiazole derivatives with enzymes like α-amylase and α-glucosidase , revealing key binding residues. nih.gov MD simulations further complement these findings by providing insights into the stability of the ligand-protein complex over time. nih.gov The analysis of protein-ligand contacts during these simulations classifies interactions into types like hydrophobic, ionic, water bridges, and hydrogen bonds, offering a detailed picture of the binding mode. nih.gov

The table below summarizes identified biological targets for benzothiazole-based compounds and the methods used for their investigation.

Table 2: Identified Biological Targets and Investigation Methods for Benzothiazole Derivatives

| Biological Target | Therapeutic Area | Investigation Method(s) | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| Sigma (σ) Receptors (σ-1/σ-2) | Neurology, Oncology | In vitro radioligand binding assays | High-affinity binding (low nM Kᵢ values) | nih.govnih.gov |

| Hsp90 C-Terminal Domain | Oncology | In vitro cell proliferation assays, Western blot, in silico modeling | Inhibition of cancer cell growth, degradation of client proteins | mdpi.com |

| DNA Gyrase B (GyrB) | Antibacterial | X-ray co-crystallography, in silico docking | Binding to the ATP-binding site | acs.org |

| GABA-aminotransferase (GABA-AT) | Neurology (Anticonvulsant) | In silico docking | H-bond interactions with active site residues (e.g., N-Glu109, N-Asn110) | wjarr.com |

| AKT and ERK Signaling Pathways | Oncology | In vitro Western blot analysis | Simultaneous inhibition of both pathways in cancer cells | nih.gov |

| α-Amylase / α-Glucosidase | Antidiabetic | In silico docking, in vitro enzyme inhibition | Identification of binding modalities and inhibitory potential | nih.gov |

Through this dual approach of experimental and computational investigation, a deeper understanding of the molecular basis for the bioactivity of this compound derivatives is achieved, paving the way for the rational design of new and more effective therapeutic agents.

Applications of 5,7 Dichloro 2 3h Benzothiazolone Derivatives in Advanced Materials and Agrochemical Development

Applications in Material Science

The rigid, aromatic structure of the benzothiazole (B30560) moiety, combined with the electron-withdrawing nature of the chlorine substituents, makes derivatives of 5,7-dichloro-2(3H)-benzothiazolone promising candidates for various material science applications. These derivatives can be incorporated into larger molecular systems to create materials with tailored properties for electronic and optical devices.

Benzothiazole derivatives are increasingly recognized for their potential in organic electronics, serving as key components in organic semiconductors. nih.gov These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearch-nexus.net The electronic properties of these derivatives can be precisely tuned by adding different electron-donating or electron-withdrawing groups to the benzothiazole core. nih.gov This allows for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge transport and device performance. nih.govresearch-nexus.net

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the optoelectronic properties of new benzothiazole-based materials. nih.govresearchgate.net These computational methods help in designing molecules with low bandgaps, which is a desirable characteristic for efficient organic semiconductors. researchgate.net For instance, research has shown that combining benzothiazole units with other aromatic systems, such as thiophene (B33073) or carbazole, can lead to materials with balanced charge injection and transport properties. researchgate.net The non-planar structure of some benzothiazole derivatives is also a key factor, influencing their performance in optoelectronic devices by affecting molecular packing and intermolecular interactions. research-nexus.net

Table 1: Investigated Properties of Benzothiazole Derivatives for Organic Electronics This table is representative of research on benzothiazole derivatives; specific values for this compound derivatives would require targeted synthesis and measurement.

| Property | Significance in Organic Electronics | Research Findings for Benzothiazole Derivatives |

|---|---|---|

| HOMO/LUMO Energy Levels | Determines charge injection barriers and open-circuit voltage in solar cells. | Can be tuned by adding electron-donating or -withdrawing substituents. nih.govresearch-nexus.net |

| Energy Gap (E_gap) | Influences the absorption spectrum and electrical conductivity. Lower gaps are often sought. | Substitution with groups like -NO2 can significantly lower the energy gap. nih.gov |

| Charge Carrier Mobility | Measures how quickly charge can move through the material; crucial for transistor speed. | Derivatives of related thienoacenes like BTBT have shown high mobilities (>1.0 cm²/Vs). nih.gov |

| Molecular Geometry | Affects molecular packing, which influences charge transport and light emission efficiency. | Non-planar geometries are common and can be beneficial for device performance. research-nexus.net |

| Luminescence | The ability to emit light upon excitation is the basis for OLEDs. | Derivatives have been developed that emit light from blue to red. research-nexus.net |

The inherent fluorescence of the benzothiazole scaffold has been widely exploited in the development of sensitive and selective fluorescent probes. nih.govresearchgate.net These probes are designed to detect specific biomolecules, ions, or physiological conditions, such as pH changes within living cells. researchgate.netnih.gov Derivatives can be engineered to exhibit an "off-on" fluorescence response or a ratiometric shift in emission color upon binding to a target analyte. nih.gov

Benzothiazole-based probes have been successfully synthesized for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂), which is important for studying oxidative stress and related diseases. nih.gov They have also been applied to the detection of hydrazine, a toxic chemical, in various environmental and food samples. rsc.org In the context of neurodegenerative diseases, novel benzothiazole derivatives have been designed as fluorescent probes for imaging β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. researchgate.net

The advantages of these probes often include high quantum yields, large Stokes shifts (the separation between absorption and emission peaks), and good biocompatibility. nih.govresearchgate.net Their utility in cellular imaging has been demonstrated in various cell lines, where they can be used to monitor dynamic processes in real-time. nih.govnih.govcncb.ac.cn

The versatility of the benzothiazole core allows for the creation of novel materials with highly specific properties. By strategically modifying the molecular structure, researchers can design materials for advanced applications like nonlinear optics (NLO). researchgate.net NLO materials, which can alter the properties of light, are important for technologies such as optical computing and telecommunications. Push-pull systems, where the benzothiazole unit is substituted with both electron-donating and electron-accepting groups, have been investigated for their NLO properties. researchgate.net

Furthermore, the tunable electronic structure of benzothiazole derivatives makes them attractive for use in chemical sensors. nih.gov The ability to functionalize the core structure allows for the development of sensors that can selectively respond to different analytes. The integration of these derivatives into polymers can also yield materials with unique photo-conductive and electroluminescent properties, suitable for a new generation of electronic and photonic devices. nih.gov

Role as Precursors in Agrochemical Development

The benzothiazole scaffold is an important structural motif in the discovery of new agrochemicals. nih.gov Its derivatives have shown a broad spectrum of biological activities, including fungicidal, herbicidal, and antibacterial properties. nih.govpcbiochemres.com this compound serves as a valuable starting material, or precursor, for the synthesis of more complex molecules with enhanced agricultural efficacy.

The development of new fungicides is a key area of research, and benzothiazole derivatives have been shown to be effective against various plant pathogens. nih.gov For example, benthiavalicarb-isopropyl (B606019) is a commercial fungicide containing a benzothiazole moiety that is effective against Phytophthora species. nih.gov Research focuses on creating new derivatives by combining the benzothiazole core with other active chemical groups to produce fungicides with improved potency and a broader range of action. nih.gov

In addition to fungicides, benzothiazole derivatives have been developed as herbicides. Mefenacet, for instance, is a herbicide that works by inhibiting cell division in weeds. nih.gov The ongoing research in this field aims to discover new compounds with novel modes of action to combat the growing problem of weed resistance to existing herbicides. nih.gov

Table 2: Benzothiazole Derivatives in Agrochemical Research

| Agrochemical Class | Target | Example/Mechanism of Action | Reference |

|---|---|---|---|

| Fungicides | Plant pathogenic fungi (e.g., Phytophthora) | Benthiavalicarb-isopropyl inhibits sporangia formation. | nih.gov |

| Herbicides | Weeds (e.g., barnyard grass) | Mefenacet acts as an inhibitor of cell division and elongation. | nih.gov |

| Antibacterial Agents | Plant pathogenic bacteria | Derivatives show inhibitory activity against various bacterial strains. | nih.govpcbiochemres.com |

Exploration in Other Emerging Material Science Disciplines

The unique properties of this compound derivatives are paving the way for their use in other cutting-edge fields of material science. One such area is the development of materials with high nonlinear optical (NLO) properties. researchgate.net These materials are crucial for applications in photonics and optical data processing. Theoretical and experimental studies have shown that modifying the benzothiazole structure can lead to molecules with significant hyperpolarizability, a key measure of NLO activity. researchgate.net

Furthermore, the sensitivity of the benzothiazole core's electronic structure to its environment makes it a candidate for advanced sensor technologies. nih.gov This includes the potential development of chemosensors for environmental monitoring or industrial process control. As research continues, the integration of these chlorinated benzothiazole derivatives into complex systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could unlock entirely new functionalities and applications.

Future Research Directions and Interdisciplinary Prospects for 5,7 Dichloro 2 3h Benzothiazolone Chemistry

Development of Novel and Efficient Synthetic Methodologies

The exploration of any chemical entity's potential is fundamentally linked to its accessibility. For 5,7-Dichloro-2(3H)-benzothiazolone and its derivatives, the development of novel and efficient synthetic methodologies is a critical first step. While general methods for benzothiazole (B30560) synthesis exist, tailoring these for specific substitution patterns and functionalities remains an area ripe for innovation.

Future research should focus on the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the use of environmentally benign solvents and catalysts, and the design of one-pot or multi-component reactions to improve atom economy and reduce waste. For instance, methods utilizing microwave-assisted synthesis or flow chemistry could offer significant advantages in terms of reaction times and scalability over traditional methods. imedpub.com

A key precursor for many substituted benzothiazoles is the corresponding 2-aminobenzothiazole (B30445). A patented one-pot method for the synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) from 3,4-dichloroaniline, ammonium (B1175870) thiocyanate (B1210189), and N-bromosuccinimide in an ionic liquid highlights a move towards more efficient and environmentally conscious processes. google.com Further research could adapt and optimize such methods for the synthesis of a wider array of dichlorinated benzothiazole intermediates.

Moreover, the development of methods for the direct and selective functionalization of the this compound core would be highly valuable. This could involve late-stage C-H activation or other modern synthetic techniques to introduce diverse substituents, thereby expanding the chemical space available for a variety of applications.

Advanced Functional Material Integration and Performance Optimization

The unique electronic and structural features of the benzothiazole scaffold suggest that this compound could be a valuable building block for advanced functional materials. The presence of the dichloro- substitution pattern can significantly influence the material's properties, such as its electronic bandgap, solubility, and intermolecular interactions.

Future research in this area should explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other functional materials. For instance, derivatives of this compound could be designed as monomers for polymerization, leading to new materials with tailored optical, electronic, or thermal properties. There is an absence of collected data on the functional use of the closely related compound 5-Chloro-2-(5,7-dichloro-3-oxo-1-benzothiophen-2(3H)-ylidene)-7-methoxy-4-methyl-1,2-dihydro-3H-indol-3-one, indicating a significant gap in the understanding of the material applications of such chlorinated heterocyclic systems. epa.gov

Investigations into the photophysical properties of this compound derivatives are also warranted. The benzothiazole nucleus is known to be a part of many fluorescent dyes and photostabilizers. Research into how the 5,7-dichloro substitution affects these properties could lead to the development of novel sensors, imaging agents, or light-harvesting materials.

Identification of Undiscovered Bioactivity Profiles and Mechanisms

The benzothiazole core is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific contribution of the 5,7-dichloro substitution pattern to the bioactivity of 2(3H)-benzothiazolone is an area that requires significant exploration.

A study on (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives has already demonstrated their potential as antinociceptive agents. nih.gov This provides a strong rationale for synthesizing and screening a broader library of this compound derivatives for a variety of pharmacological activities.

Future research should focus on:

Antimicrobial and Antifungal Activity: While general benzothiazoles have shown promise, the specific efficacy of 5,7-dichloro derivatives against a panel of clinically relevant bacteria and fungi needs to be systematically evaluated. For example, studies on other chlorinated benzothiazole derivatives have shown improved antibacterial activity against certain strains. nih.gov The antifungal potential is also significant, as demonstrated by the isolation of benzothiazole as an antifungal compound from a medicinal mushroom. nih.gov

Herbicidal and Insecticidal Activity: Benzothiazole derivatives have been investigated as herbicides. nih.gov The 5,7-dichloro substitution could enhance this activity, and screening against various weed and insect species is a logical next step.

Anticancer and Anti-inflammatory Activity: Given the known anticancer and anti-inflammatory properties of the benzothiazole scaffold, it is crucial to investigate the impact of the 5,7-dichloro substitution on these activities. nih.gov Studies on closely related 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have shown potent analgesic and anti-inflammatory effects, suggesting a similar potential for the benzothiazolone analog. nih.gov

For any identified bioactive compounds, subsequent mechanistic studies will be essential to understand their mode of action at the molecular level. This could involve identifying protein targets, elucidating signaling pathways, and understanding structure-activity relationships (SAR).

Leveraging Computational Design for Targeted Synthesis and Screening

In silico methods are becoming indispensable tools in modern chemical research. The application of computational design and screening to the chemistry of this compound can significantly accelerate the discovery of new compounds with desired properties.

Future research should employ computational techniques for:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against known biological targets to identify promising candidates for synthesis and experimental testing. This approach can save significant time and resources compared to traditional high-throughput screening.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the structural features of this compound derivatives with their observed activities. These models can then be used to design new compounds with enhanced potency and selectivity. A recent study on benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives successfully utilized in silico tools to predict physicochemical, pharmacokinetic, and toxicological properties. nih.gov

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets, providing insights into their mechanism of action at the atomic level. Such studies have been used to predict the inhibition of LD-carboxypeptidase as a possible mechanism for the antibacterial activity of other benzothiazole derivatives. nih.gov

Interdisciplinary Collaborations for Broadening Application Horizons

The full potential of this compound chemistry can only be realized through collaborations that bridge traditional scientific disciplines. The diverse potential applications of this compound, from medicine to materials science, necessitate a multidisciplinary approach.

Future progress will be significantly enhanced by fostering collaborations between:

Synthetic Organic Chemists and Medicinal Chemists: To design and synthesize novel derivatives with optimized biological activity.

Materials Scientists and Polymer Chemists: To integrate this compound into new functional materials and characterize their properties.

Computational Chemists and Biologists: To guide the design of new compounds and elucidate their mechanisms of action.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety of new drug candidates.

Agricultural Scientists and Entomologists: To assess the potential of these compounds as new crop protection agents.

By fostering such interdisciplinary partnerships, the scientific community can work together to unlock the full potential of this compound and translate fundamental research into tangible benefits for society.

Q & A

Q. What are the standard synthetic routes for 5,7-Dichloro-2(3H)-benzothiazolone, and how are reaction conditions optimized?

The synthesis typically involves N-alkylation of 2(3H)-benzothiazolone with dibromoalkanes in the presence of a base (e.g., K₂CO₃) to introduce substituents, followed by piperazine coupling to form homodimers or heterodimers . For the parent compound, a common method is the reaction of 5,7-dichloro-2-aminobenzothiazole with hydrazine hydrate under reflux conditions . Key parameters for optimization include:

- Solvent choice (e.g., DMF for polar intermediates).

- Temperature control (reflux at 80–100°C for 24–48 hours).

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity .

- LC-MS validates molecular weight and detects byproducts .

- HPLC assesses purity (>95% threshold for biological testing) .

- X-ray crystallography (using SHELX software) resolves crystal structures, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

Q. What experimental strategies are recommended for probing the anti-inflammatory mechanisms of this compound?

- In vitro models : LPS-stimulated macrophages to measure NO production (iNOS inhibition) .

- Molecular docking : Simulate binding to NF-κB or COX-2 active sites using software like AutoDock.

- Gene expression profiling : qPCR/Western blot to assess downstream inflammatory markers (e.g., TNF-α, IL-6) .

Q. How can environmental stability and degradation products of this compound be studied?

- Leachate analysis : Use LC-MS to identify degradation products in simulated groundwater .

- Photolytic studies : Expose to UV light and monitor breakdown via HPLC .

- Microbial degradation : Incubate with soil microbiota and track metabolites .

Methodological Challenges and Solutions

Q. What are the best practices for designing SAR studies on benzothiazolone derivatives?

- Systematic variation : Modify substituents (e.g., halogens, alkyl chains) while keeping the core intact .

- High-throughput screening : Use fluorescence-based assays (e.g., FP for receptor binding) .

- Data normalization : Express activity relative to positive controls (e.g., aspirin for anti-inflammatory assays) .

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.